molecular formula C4H6N4O2 B037778 3-amino-5-hydroxy-1H-pyrazole-1-carboxamide CAS No. 119769-05-0

3-amino-5-hydroxy-1H-pyrazole-1-carboxamide

Cat. No.: B037778
CAS No.: 119769-05-0
M. Wt: 142.12 g/mol
InChI Key: OBUSWKQCUMVUCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Idrapril is synthesized through a chiral synthesis based on cis-1,2-cyclohexanedicarboxylic acid. The most active enantiomers in this series have either an S or R configuration at the C-1 position but always an R configuration at C-2 . The synthesis involves multiple steps, including the formation of the hydroxamic group and the incorporation of the cyclohexane ring.

Industrial Production Methods

The industrial production of idrapril involves optimizing the synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pH, and the use of specific catalysts to facilitate the formation of the desired enantiomers .

Chemical Reactions Analysis

Types of Reactions

Idrapril undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of idrapril, which may have different pharmacological properties .

Scientific Research Applications

Mechanism of Action

Idrapril exerts its effects by inhibiting the angiotensin-converting enzyme (ACE), which is responsible for the conversion of angiotensin I to angiotensin II. By inhibiting this enzyme, idrapril reduces the levels of angiotensin II, leading to vasodilation and a decrease in blood pressure . The molecular targets include the ACE enzyme and the renin-angiotensin-aldosterone system (RAAS) pathway .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Idrapril

Idrapril is unique due to its hydroxamic non-amino acid structure, which provides a different mechanism of zinc binding compared to traditional ACE inhibitors. This structural difference may result in distinct pharmacokinetic and pharmacodynamic properties .

Properties

IUPAC Name

5-amino-3-oxo-1H-pyrazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c5-2-1-3(9)8(7-2)4(6)10/h1,7H,5H2,(H2,6,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUSWKQCUMVUCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NN(C1=O)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.